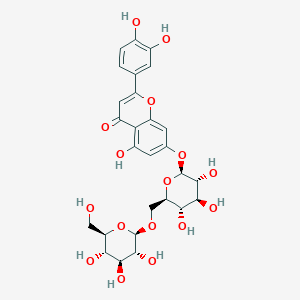

luteolin-7-O-gentiobioside

Übersicht

Beschreibung

Luteolin-7-O-gentiobioside is a member of the class of compounds known as flavonoid-7-o-glycosides . It is slightly soluble in water and is a very weakly acidic compound . This natural compound can be isolated from Codonopsis foetens, Artemisia judaica, and other plants .

Synthesis Analysis

Flavonoid biosynthesis plays a crucial role in plant adaptation to both biotic and abiotic environments . Key genes involved in flavonoid accumulation include phenylalanine ammonia-lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone synthase (CHS), flavonol synthase (FLS), bifunctional dihydroflavonol 4-reductase/flavanone 4-reductase (DFR), and anthocyanidin reductase (ANR) .Molecular Structure Analysis

Luteolin is a flavonoid with a flavone ring and four hydroxyl groups at the positions of 5, 7, 3’, and 4’ . The molecular structure of this compound is not explicitly mentioned in the search results.Chemical Reactions Analysis

The flavonoid molecular structure, including that of this compound, confers the capability of reacting with and neutralizing reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules .Wissenschaftliche Forschungsanwendungen

Chemotaxis of Rhizobium meliloti : Luteolin has been found to act as a chemoattractant for Rhizobium meliloti, a bacterium involved in plant nodulation. This chemotactic response is specific to luteolin, as other closely related flavonoids do not elicit the same response. Such interactions are crucial for understanding plant-microbe symbiotic relationships and could have implications for agricultural practices (Caetano-Anollés, Crist-Estes, & Bauer, 1988).

Anti-inflammatory Effects : Research has shown that luteolin exhibits strong anti-inflammatory activity both in vitro and in vivo. This activity is due to its regulation of transcription factors like STAT3, NF-κB, and AP-1. Luteolin's derivatives, including luteolin-7-O-glucoside, have also shown anti-inflammatory activity, making it a potential candidate for developing anti-inflammatory drugs (Aziz, Kim, & Cho, 2018).

Cancer Prevention and Therapy : Luteolin has been identified as having potential for cancer prevention and therapy. It induces apoptosis, inhibits cell proliferation, metastasis, and angiogenesis, and sensitizes cancer cells to therapeutic-induced cytotoxicity. Its anticancer properties are associated with the modulation of various cellular pathways (Lin, Shi, Wang, & Shen, 2008).

Cardioprotective Effects : Luteolin has been shown to exhibit cardioprotective effects against myocardial ischemia/reperfusion injury. It ameliorates myocardial injury by reducing inflammatory cytokines and regulating pathways such as TLR4/NF-κB/NLRP3 inflammasome (Zhang, Du, Yang, Wang, Dou, Liu, & Duan, 2017).

Neuroprotective Effects : Luteolin has been found to have neuroprotective effects against spinal cord ischemia-reperfusion injury. It attenuates oxidative stress, inflammation, and apoptosis in rat models, suggesting a potential therapeutic role in neurological disorders (Fu, Sun, Zhang, Xu, Wang, Fang, & Zhao, 2017).

Wirkmechanismus

Target of Action

Luteolin-7-O-gentiobioside, also known as Luteolin-7-O-β-D-glucopyranoside, primarily targets the STAT3 transcription factor . This transcription factor plays a crucial role in many cellular processes such as cell growth and apoptosis. It also targets NF-κB , a protein complex that controls transcription of DNA, cytokine production and cell survival .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It is suggested that the compound physically interacts with the STAT3 transcription factor . Moreover, while luteolin reduces the activation of both NF-κB and AP-1, this compound only represses NF-kappaB activation .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the progression of carcinogenesis and angiogenesis, and induces apoptotic cell death . It also interacts with JAK/STAT3, NF-κB, and other pathways . These interactions lead to various downstream effects, including anti-inflammatory action, both in vitro and in vivo .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It exhibits biological activity especially against Gram-negative bacteria, exhibits antimutagenic activity, suppresses biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increases frequency of mutations leading to ciprofloxacin resistance in Salmonella . It also demonstrates an interesting anti-inflammatory action, both in vitro and in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, water stress has been found to increase the content of secondary metabolites, including this compound . This suggests that environmental stressors could potentially enhance the compound’s action.

Zukünftige Richtungen

Luteolin-7-O-gentiobioside, like other flavonoids, has been shown to have various biological activities, such as cytotoxic, anti-inflammatory, antioxidant, and antibacterial ones . As a result, it has been employed as a bioactive molecule in numerous applications within the food industry and the biomedical field . Future research could focus on further elucidating its mechanisms of action and potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

Luteolin-7-O-gentiobioside interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimutagenic activity, suppress biofilm formation of Pseudomonas aeruginosa and Staphylococcus aureus, and increase the frequency of mutations leading to ciprofloxacin resistance in Salmonella . The primary oxidation step of this compound takes place on the 1,2-dihydroxybenzene subunit, leading to an unstable semiquinone anion radical .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the production of proinflammatory cytokines in human osteoblasts . It also has a protective effect on the oxygen-glucose deprivation (OGD) neuron model, related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), thereby reducing the production of interleukin-8 . It also inhibits the H2O2-induced increase in the expression of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor α (TNF-α), and significantly represses the H2O2-induced increase in reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. It has been found to have a protective effect on the OGD neuron model, and its mechanism is related to inhibiting calcium overload, improving mitochondrial function, and inhibiting necroptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit the production of nitric oxide (NO) and prostaglandin (PG) E2, as well as the expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Subcellular Localization

It has been suggested that it may be localized in the vacuolar fraction of cells

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTDRTSKWGQBAA-IPOZFMEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of luteolin-7-O-gentiobioside?

A1: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they can be deduced from its structure. Luteolin (C15H10O6) conjugated with gentiobiose (C12H22O11) results in a molecular formula of C27H32O17 and a molecular weight of 612.52 g/mol.

Q2: What analytical techniques have been used to characterize and quantify this compound?

A2: Research utilizes various analytical methods for characterization and quantification, including:

- HPLC (High-Performance Liquid Chromatography): Frequently used for separation and quantification, often coupled with UV detection (HPLC-UV) [, , , ].

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides high sensitivity and selectivity for identification and quantification, particularly in complex biological matrices [, ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: Used for structural elucidation and confirmation [, ].

- UV-Vis (Ultraviolet-Visible) Spectroscopy: Employed for initial identification and purity assessment [, ].

Q3: What are the advantages of using LC-MS/MS for analyzing this compound in biological samples?

A3: LC-MS/MS offers distinct advantages for analyzing this compound in biological samples due to its:

Q4: What biological activities have been reported for this compound?

A4: Although limited research specifically focuses on this compound, studies suggest potential bioactivities, often investigated in conjunction with related flavonoids. These activities include:

- Choleretic potential: May enhance bile flow and bile acid content [].

- Antioxidant properties: Could protect cells against oxidative damage [, ].

Q5: In which plant species has this compound been identified?

A5: this compound has been found in several plant species, including:

Q6: What is known about the pharmacokinetics of this compound?

A6: The available research excerpts provide limited information on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. Pharmacokinetic studies, particularly using techniques like UFLC-MS/MS, are crucial to understand the compound's behavior in vivo [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)

![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)

![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)

![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)

![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)